molecular formula C10H8N2O4 B11485446 1-(carboxymethyl)-1H-benzimidazole-6-carboxylic acid

1-(carboxymethyl)-1H-benzimidazole-6-carboxylic acid

Cat. No.: B11485446
M. Wt: 220.18 g/mol
InChI Key: AVVQLOBKRGNNRN-UHFFFAOYSA-N
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Description

1-(CARBOXYMETHYL)-1H-1,3-BENZODIAZOLE-6-CARBOXYLIC ACID is a compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(CARBOXYMETHYL)-1H-1,3-BENZODIAZOLE-6-CARBOXYLIC ACID typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.

    Introduction of Carboxymethyl Group: The carboxymethyl group can be introduced via a carboxymethylation reaction, where the benzodiazole core is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Introduction of Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, where the corresponding aldehyde or alcohol derivative of the benzodiazole is oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of 1-(CARBOXYMETHYL)-1H-1,3-BENZODIAZOLE-6-CARBOXYLIC ACID may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(CARBOXYMETHYL)-1H-1,3-BENZODIAZOLE-6-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted benzodiazole derivatives.

Scientific Research Applications

1-(CARBOXYMETHYL)-1H-1,3-BENZODIAZOLE-6-CARBOXYLIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a diagnostic agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(CARBOXYMETHYL)-1H-1,3-BENZODIAZOLE-6-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The carboxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The benzodiazole core can interact with enzymes, receptors, and other proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole-2-carboxylic acid: Similar structure but lacks the carboxymethyl group.

    1H-Benzotriazole-5-carboxylic acid: Contains a triazole ring instead of an imidazole ring.

    1H-1,2,3-Benzotriazole-4-carboxylic acid: Another benzotriazole derivative with a different substitution pattern.

Uniqueness

1-(CARBOXYMETHYL)-1H-1,3-BENZODIAZOLE-6-CARBOXYLIC ACID is unique due to the presence of both carboxymethyl and carboxylic acid groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form stable complexes with metals and other molecules makes it a valuable compound in research and industry.

Properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

3-(carboxymethyl)benzimidazole-5-carboxylic acid

InChI

InChI=1S/C10H8N2O4/c13-9(14)4-12-5-11-7-2-1-6(10(15)16)3-8(7)12/h1-3,5H,4H2,(H,13,14)(H,15,16)

InChI Key

AVVQLOBKRGNNRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N(C=N2)CC(=O)O

Origin of Product

United States

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